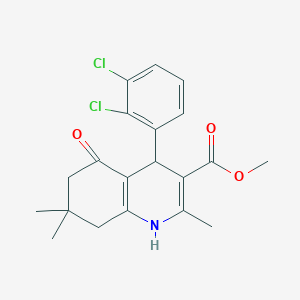
1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Phenoxypropanol Backbone: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate epoxide or halohydrin under basic conditions to form the phenoxypropanol backbone.
Introduction of the Piperazine Moiety: The phenoxypropanol intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to introduce the piperazine moiety.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the phenoxypropanol backbone or the piperazine moiety.
Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins to modulate their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-Prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the specific combination of functional groups and their spatial arrangement, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages.
Propiedades
IUPAC Name |
1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-4-5-15-6-7-17(18(12-15)22-3)23-14-16(21)13-20-10-8-19(2)9-11-20;;/h4,6-7,12,16,21H,1,5,8-11,13-14H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBOVBPUPZKDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=C(C=C2)CC=C)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride](/img/structure/B5210599.png)
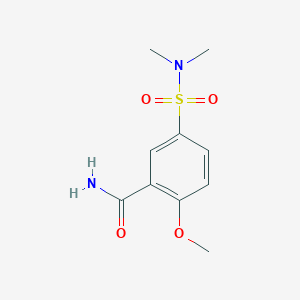
![5-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5210614.png)


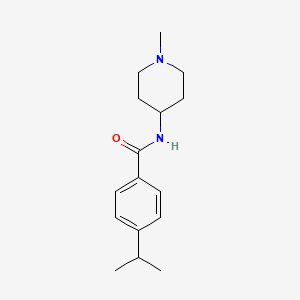
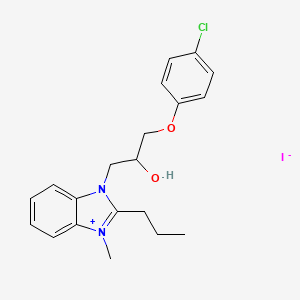
![N-ethyl-2-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]prop-2-en-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
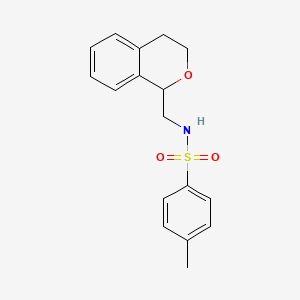
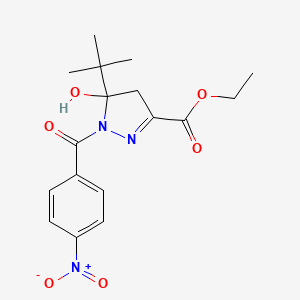
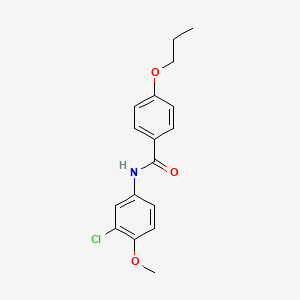
![N-[4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]phenyl]acetamide](/img/structure/B5210689.png)
